2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.
Preparation of the Ethylaniline Derivative: Ethylaniline is synthesized by alkylating aniline with ethyl bromide in the presence of a base such as sodium hydroxide.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with the ethylaniline derivative to form the benzenesulfonyl-ethylaniline intermediate.
Acetylation: The final step involves the acetylation of the intermediate with 3-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfinyl, thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.
Biological Research: It is used in studies investigating enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(2-methoxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide exhibits unique properties due to the specific positioning of the ethyl and methoxy groups. These structural differences can influence the compound’s reactivity, solubility, and biological activity. For instance, the presence of the ethyl group at the 2-position may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-18-10-7-8-15-22(18)25(30(27,28)21-13-5-4-6-14-21)17-23(26)24-19-11-9-12-20(16-19)29-2/h4-16H,3,17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBJKZXULDSLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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